molecular formula C26H22ClN3O4 B4324305 1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE

1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE

Cat. No.: B4324305
M. Wt: 475.9 g/mol
InChI Key: XXBMSCULCIZYAH-UHFFFAOYSA-N
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Description

1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, nitro, methoxy, and phenylacetyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE typically involves multi-step organic reactions One common approach is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalyst used in each step of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: Lacks the methoxy and phenylacetyl groups, resulting in different chemical properties and biological activities.

    6-methoxy-2-(phenylacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline:

Uniqueness

1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activities

Properties

IUPAC Name

1-[1-(4-chloro-3-nitrophenyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-34-18-8-10-22-20(15-18)19-11-12-29(24(31)13-16-5-3-2-4-6-16)26(25(19)28-22)17-7-9-21(27)23(14-17)30(32)33/h2-10,14-15,26,28H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBMSCULCIZYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 4
1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 6
1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE

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